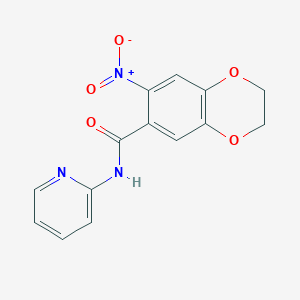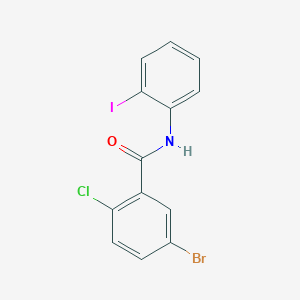![molecular formula C17H13N3O5 B7452777 [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate](/img/structure/B7452777.png)
[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate, also known as OPB-9195, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate involves the inhibition of protein-protein interactions. Specifically, this compound binds to the hydrophobic pocket of MDM2, preventing it from interacting with p53. This disruption of the MDM2-p53 interaction leads to the stabilization and activation of p53, which can induce cell cycle arrest or apoptosis.
Biochemical and Physiological Effects:
[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate has been shown to have a variety of biochemical and physiological effects. In addition to its activity as a protein-protein interaction inhibitor, this compound has been shown to inhibit the activity of several enzymes, including DNA topoisomerase II and histone deacetylases. These effects can lead to changes in gene expression and cell cycle progression.
実験室実験の利点と制限
One of the primary advantages of using [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate in lab experiments is its specificity for certain protein-protein interactions. This specificity allows researchers to study the effects of disrupting these interactions without affecting other cellular processes. However, one limitation of using [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that the compound is used safely in lab experiments.
将来の方向性
There are several potential future directions for the study of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate. One area of interest is the development of analogs with improved potency and selectivity. Additionally, the use of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate in combination with other drugs or therapies is an area of active research. Finally, the development of new assays and techniques for studying protein-protein interactions could lead to new applications for this compound in scientific research.
合成法
The synthesis of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate involves several steps, including the formation of the oxadiazole ring, the introduction of the hydroxybenzoate group, and the addition of the aminoethyl group. The synthesis has been described in detail in several scientific publications, and it typically involves the use of various reagents and catalysts.
科学的研究の応用
[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is in the study of protein-protein interactions. [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate has been shown to inhibit the interaction between several proteins, including the interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This inhibition can lead to the activation of p53 and the induction of apoptosis in cancer cells.
特性
IUPAC Name |
[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-13-8-4-7-12(9-13)16(23)24-10-14(22)18-17-20-19-15(25-17)11-5-2-1-3-6-11/h1-9,21H,10H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIJLOQYHWEYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC(=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7452695.png)

![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methylpropanamide](/img/structure/B7452717.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7452721.png)
![[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B7452726.png)
![N-benzyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B7452734.png)


![[4-[5-(4-Chlorophenyl)triazol-1-yl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7452756.png)
![1-[4-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]piperazin-1-yl]ethanone](/img/structure/B7452769.png)
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7452778.png)
![N-ethyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-2,5-diphenyl-3-pyrazolecarboxamide](/img/structure/B7452782.png)
![[2-[2-(4-Chlorobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7452783.png)
![[2-[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7452788.png)